2-[trans-(4-Aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine
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Overview
Description
Preparation Methods
The synthesis of 2-[Trans-(4-Aminocyclohexyl)Amino]-6-(Benzyl-Amino)-9-Cyclopentylpurine involves several steps. One common method includes the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a specific temperature . The process typically involves the use of catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-[Trans-(4-Aminocyclohexyl)Amino]-6-(Benzyl-Amino)-9-Cyclopentylpurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used in the field of medicinal chemistry for the development of new drugs, particularly those targeting cyclin-dependent kinase 2 (CDK2). It also has applications in biological research for studying cell cycle regulation and cancer biology . Additionally, it is used in industrial applications for the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 2-[Trans-(4-Aminocyclohexyl)Amino]-6-(Benzyl-Amino)-9-Cyclopentylpurine involves its interaction with cyclin-dependent kinase 2 (CDK2). This interaction inhibits the activity of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and potentially lead to apoptosis in cancer cells .
Comparison with Similar Compounds
2-[Trans-(4-Aminocyclohexyl)Amino]-6-(Benzyl-Amino)-9-Cyclopentylpurine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other 6-alkylaminopurines, such as 6-benzylaminopurine and 6-furfurylaminopurine. These compounds also interact with CDKs but may have different affinities and specificities .
Properties
Molecular Formula |
C23H31N7 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-N-(4-aminocyclohexyl)-6-N-benzyl-9-cyclopentylpurine-2,6-diamine |
InChI |
InChI=1S/C23H31N7/c24-17-10-12-18(13-11-17)27-23-28-21(25-14-16-6-2-1-3-7-16)20-22(29-23)30(15-26-20)19-8-4-5-9-19/h1-3,6-7,15,17-19H,4-5,8-14,24H2,(H2,25,27,28,29) |
InChI Key |
JTVILUUAQWQWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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